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molecular formula C12H17N B8315688 2,5-Dimethyl-N-(2-methyl-2-propenyl)benzeneamine

2,5-Dimethyl-N-(2-methyl-2-propenyl)benzeneamine

Cat. No. B8315688
M. Wt: 175.27 g/mol
InChI Key: UMPQTJHXPZITAJ-UHFFFAOYSA-N
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Patent
US06872718B1

Procedure details

To a solution of N-(2,5-dimethylphenyl)-2,2,2-trifluoroacetoamide (5.87 g, 27.0 mmol) in acetone (50 ml) were added potassium iodide (4.49 g 27.0 mmol), 3-chloro-2-methyl-1-propene (8.0 ml, 81 mmol) and pulverized 85% potassium hydroxide (5.3 g, 80 mmol), and the mixture was heated under reflux for 1 hour. Water was added to the reaction mixture and the mixture was extracted twice with hexane. The organic layers were combined, washed with water and saturated brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=100:1, followed by 50:1) to obtain 4.11 g of the title compound.
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
4.49 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=CC(C)=C[C:3]=1[NH:9][C:10](=O)C(F)(F)F.[I-].[K+].Cl[CH2:19][C:20]([CH3:22])=[CH2:21].[OH-].[K+].[CH3:25][C:26]([CH3:28])=O>O>[CH3:25][C:26]1[CH:28]=[CH:21][C:20]([CH3:22])=[CH:19][C:10]=1[NH:9][CH2:3][C:2]([CH3:7])=[CH2:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.87 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)NC(C(F)(F)F)=O
Name
Quantity
4.49 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
8 mL
Type
reactant
Smiles
ClCC(=C)C
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with hexane
WASH
Type
WASH
Details
washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=100:1, followed by 50:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C)NCC(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.11 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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